Gnetifolin M
Overview
Description
Scientific Research Applications
Gnetifolin M has several scientific research applications:
Chemistry: Used as a model compound for studying stilbene chemistry and reactions.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic applications due to its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Target of Action
The primary target of 2-(3-Hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol is tubulin , a protein that forms the microtubules of the cellular cytoskeleton . Tubulin plays a crucial role in cell division, and its disruption can lead to cell death .
Mode of Action
This compound interacts with tubulin in a manner similar to the antimitotic drug vincristine . It inhibits the polymerization of tubulin, disrupting the formation of microtubules. This disruption prevents the normal progression of the cell cycle, leading to cell death .
Biochemical Pathways
The inhibition of tubulin polymerization affects the mitotic spindle, a structure critical for chromosome segregation during cell division . This disruption can trigger apoptosis, or programmed cell death, as the cell cycle cannot progress normally without proper chromosome segregation .
Pharmacokinetics
Its solubility in dmso suggests it may have good bioavailability
Result of Action
The result of the compound’s action is the inhibition of cell division, leading to cell death . This makes it a potential candidate for anticancer therapies, particularly against non-small cell lung cancer NCI-H522 .
Biochemical Analysis
Biochemical Properties
2-(3-Hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as p38 MAPK . The nature of these interactions often involves the modulation of enzyme activity, leading to either inhibition or activation depending on the context. This compound’s ability to modulate oxidative stress pathways suggests its potential in therapeutic applications, particularly in cancer treatment .
Cellular Effects
The effects of 2-(3-Hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol on various cell types and cellular processes are profound. It has been observed to induce apoptosis in human leukemia cells by increasing reactive oxygen species (ROS) production and disrupting mitochondrial membrane potential . This compound influences cell signaling pathways, such as the p38 MAPK pathway, and affects gene expression related to apoptosis and oxidative stress . Additionally, it impacts cellular metabolism by altering the balance between pro-apoptotic and anti-apoptotic proteins.
Molecular Mechanism
At the molecular level, 2-(3-Hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to the activation of apoptotic pathways. For example, it has been shown to increase the levels of extrinsic apoptotic proteins like Fas/CD95 and intrinsic proteins such as cytochrome c . The compound also influences enzyme activity, such as caspase activation, which plays a crucial role in the execution phase of apoptosis . These molecular interactions highlight the compound’s potential as an anticancer agent.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(3-Hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol over time are critical factors in its effectiveness. In laboratory settings, it has been observed that the compound maintains its stability under specific conditions, but may degrade over extended periods Long-term studies have shown that its effects on cellular function can persist, indicating potential for sustained therapeutic benefits
Dosage Effects in Animal Models
The effects of 2-(3-Hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects such as reduced tumor growth and improved survival rates . At higher doses, toxic effects may occur, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.
Metabolic Pathways
2-(3-Hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. For instance, it has been shown to influence the p38 MAPK signaling pathway, which is crucial for cellular responses to stress . The compound’s effects on metabolic flux and metabolite levels are areas of active research, with implications for understanding its role in disease treatment and prevention.
Transport and Distribution
The transport and distribution of 2-(3-Hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol within cells and tissues are essential for its biological activity. The compound is transported via specific transporters and binding proteins, which facilitate its localization to target tissues . Studies have shown that it accumulates in organs such as the liver and kidneys, where it exerts its therapeutic effects . Understanding the transport mechanisms is crucial for optimizing its delivery and efficacy.
Subcellular Localization
The subcellular localization of 2-(3-Hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol affects its activity and function. It has been observed to localize in the mitochondria, where it induces apoptosis by disrupting mitochondrial membrane potential The compound’s targeting signals and post-translational modifications play a role in directing it to specific cellular compartments
Preparation Methods
Gnetifolin M is typically isolated from natural sources rather than synthesized industrially. The primary source is the lianas of Gnetum montanum . The isolation process involves solvent extraction followed by chromatographic techniques to purify the compound
Chemical Reactions Analysis
Gnetifolin M, like other stilbenes, can undergo various chemical reactions:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into dihydrostilbenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the stilbene structure.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve organic solvents and controlled temperatures.
Major Products: The major products depend on the specific reaction but can include various oxidized or reduced stilbene derivatives.
Comparison with Similar Compounds
Gnetifolin M is unique among stilbenes due to its specific structure and biological activities. Similar compounds include:
Resveratrol: Another well-known stilbene with antioxidant and anticancer properties.
Gnetol: A stilbene isolated from the same plant, Gnetum montanum, with similar biological activities.
Piceatannol: A hydroxylated derivative of resveratrol with enhanced biological activities.
This compound stands out due to its specific molecular structure and the unique combination of biological activities it exhibits.
Properties
IUPAC Name |
2-(3-hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-18-11-6-9(5-10(16)7-11)15-8-12-13(17)3-2-4-14(12)19-15/h2-8,16-17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYJPSJEXBTRPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C2=CC3=C(C=CC=C3O2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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